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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-2-

chloroethanone

Cat. No.: B1293676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in various synthetic

organic chemistry applications, including drug discovery. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary
The empirical formula for 1-(4-Bromophenyl)-2-chloroethanone is C₈H₆BrClO, with a

molecular weight of 233.49 g/mol . Spectroscopic analysis confirms the structure of this

compound, and the key quantitative data are summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 Doublet 2H Ar-H

7.65 Doublet 2H Ar-H

4.75 Singlet 2H -CH₂Cl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

190.5 C=O

132.7 Ar-C

132.3 Ar-C

130.5 Ar-C

129.4 Ar-C

45.9 -CH₂Cl

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

1685 Strong C=O (Aryl ketone) stretching

1585 Medium C=C (Aromatic ring) stretching

1280 Medium C-C stretching

820 Strong
C-H (para-disubstituted

aromatic) bending

750 Strong C-Cl stretching

680 Medium C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The predicted data below is based on the compound's molecular formula.[1]

Adduct Mass-to-Charge Ratio (m/z)

[M+H]⁺ 232.9363

[M+Na]⁺ 254.9183

[M-H]⁻ 230.9218

[M]⁺ 231.9285

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and

chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic

isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 1-(4-Bromophenyl)-2-chloroethanone.

NMR Spectroscopy
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Sample Preparation:

Approximately 5-10 mg of 1-(4-Bromophenyl)-2-chloroethanone is accurately weighed and

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition

of 16-32 scans for a good signal-to-noise ratio.

¹³C NMR: The spectrum is acquired on the same instrument, typically operating at 75 or 100

MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each

unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 1-(4-Bromophenyl)-2-chloroethanone is placed directly onto

the crystal of the ATR accessory.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded.

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
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The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

For direct insertion, the sample is placed in a capillary tube and heated to induce

vaporization into the ion source.

Data Acquisition:

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, and the data is presented as a mass

spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural

information derived from each technique.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

1-(4-Bromophenyl)-2-chloroethanone
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Mass Spectrometer (EI)NMR Spectrometer FT-IR Spectrometer (ATR)
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Caption: Experimental workflow for the spectroscopic analysis of 1-(4-Bromophenyl)-2-
chloroethanone.
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Spectroscopic Technique Derived Structural Information

Final Structure

¹H & ¹³C NMR Provides information on the carbon-hydrogen framework Aromatic & Aliphatic Protons Carbonyl, Aromatic & Aliphatic Carbons

IR Spectroscopy Identifies functional groups C=O (Ketone) Aromatic C=C C-Cl & C-Br

Mass Spectrometry Determines molecular weight and fragmentation pattern Molecular Ion Peak (m/z) Isotopic Pattern (Br, Cl) Fragment Ions

1-(4-Bromophenyl)-2-chloroethanone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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